molecular formula C17H9Cl2N3O B2529560 (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 620583-60-0

(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B2529560
CAS No.: 620583-60-0
M. Wt: 342.18
InChI Key: PRKFWTNMLIBZJB-YRNVUSSQSA-N
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Description

(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles. This compound is characterized by the presence of a dichlorophenyl group, a quinazolinone moiety, and an acrylonitrile group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction using a suitable dichlorobenzene derivative.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable nitrile compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, amines, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile: can be compared with other quinazolinone derivatives, acrylonitriles, and dichlorophenyl compounds.

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Acrylonitriles: Compounds with similar acrylonitrile groups but different aromatic substituents.

    Dichlorophenyl Compounds: Compounds with similar dichlorophenyl groups but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O/c18-13-6-5-10(8-14(13)19)7-11(9-20)16-21-15-4-2-1-3-12(15)17(23)22-16/h1-8H,(H,21,22,23)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKFWTNMLIBZJB-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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